N2,N4-bis(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride
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Overview
Description
N2,N4-bis(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a synthetic organic compound belonging to the class of triazine derivatives This compound is characterized by its complex structure, which includes methoxyphenyl groups and a morpholino ring attached to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N4-bis(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride typically involves multiple steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The methoxyphenyl groups are introduced via nucleophilic aromatic substitution reactions.
Morpholino Group Addition: The morpholino group is added through a nucleophilic substitution reaction, often using morpholine as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: Reduction reactions may target the triazine core or the morpholino group.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N2,N4-bis(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N2,N4-bis(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
N2,N4-bis(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Lacks the morpholino group, which may affect its reactivity and biological activity.
6-Morpholino-1,3,5-triazine-2,4-diamine: Lacks the methoxyphenyl groups, potentially altering its chemical properties and applications.
Uniqueness: N2,N4-bis(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is unique due to the presence of both methoxyphenyl and morpholino groups, which confer distinct chemical and biological properties. This combination enhances its versatility and potential for various applications in research and industry.
Properties
IUPAC Name |
2-N,4-N-bis(2-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3.2ClH/c1-28-17-9-5-3-7-15(17)22-19-24-20(23-16-8-4-6-10-18(16)29-2)26-21(25-19)27-11-13-30-14-12-27;;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNOFYLRPXJQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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